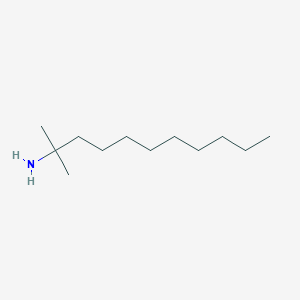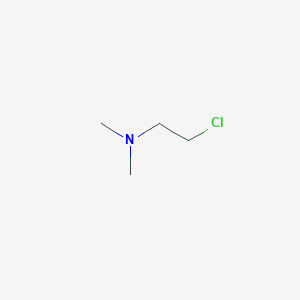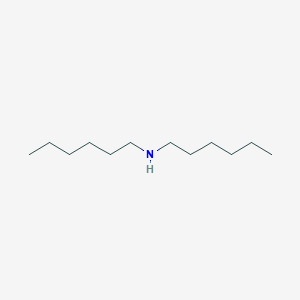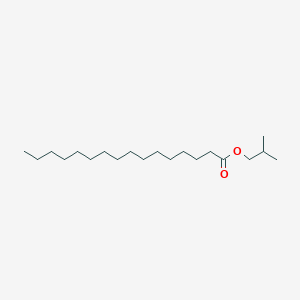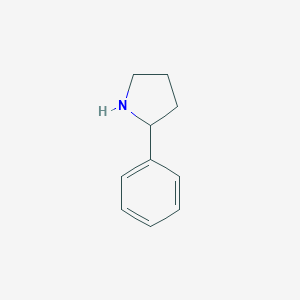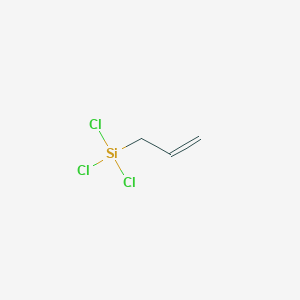
3-ベンジルピペリジン
概要
説明
3-Benzylpiperidine is an organic compound with the molecular formula C12H17N. It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom.
科学的研究の応用
3-Benzylpiperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
作用機序
Target of Action
3-Benzylpiperidine is a key component in the synthesis of Donepezil , a drug used for the treatment of Alzheimer’s disease. The primary target of 3-Benzylpiperidine is the acetylcholinesterase enzyme . This enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning .
Mode of Action
3-Benzylpiperidine, as part of Donepezil, inhibits the acetylcholinesterase enzyme . This inhibition prevents the breakdown of acetylcholine, thereby increasing its concentration in the brain. The increased acetylcholine levels enhance cholinergic transmission, which is beneficial in managing the symptoms of Alzheimer’s disease .
Biochemical Pathways
The action of 3-Benzylpiperidine affects the cholinergic pathway . By inhibiting acetylcholinesterase, it prevents the degradation of acetylcholine, leading to an increase in acetylcholine levels. This results in enhanced cholinergic transmission, which is known to be impaired in Alzheimer’s disease .
Pharmacokinetics
These properties contribute to Donepezil’s effectiveness as a once-daily medication for Alzheimer’s disease .
Result of Action
The inhibition of acetylcholinesterase by 3-Benzylpiperidine leads to increased acetylcholine levels in the brain . This results in improved cognitive function in Alzheimer’s patients, as acetylcholine is a crucial neurotransmitter involved in memory and learning .
生化学分析
Biochemical Properties
3-Benzylpiperidine has been found to interact with various enzymes and proteins. For instance, it has been used in the preparation of Ketanserin analogues, which are known for their interactions with 5-HT2 and 5-HT1C serotonin receptor binding .
Cellular Effects
It has been suggested that it may have an impact on cell signaling pathways and gene expression
Molecular Mechanism
The exact molecular mechanism of 3-Benzylpiperidine is not well-defined. It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 3-Benzylpiperidine can vary with different dosages in animal models
Metabolic Pathways
It is known that the compound can interact with various enzymes and cofactors .
Transport and Distribution
It is likely that the compound interacts with various transporters and binding proteins .
Subcellular Localization
It is likely that the compound is directed to specific compartments or organelles through targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzylpiperidine typically involves the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . Another method involves the intramolecular hydroalkenylation of 1,6-ene-dienes using a nickel catalyst and a chiral P-O ligand .
Industrial Production Methods: Industrial production of 3-Benzylpiperidine can be achieved through a multi-step process starting from benzylamine. The process involves the reaction of benzylamine with 2-halogenated ethyl acetate, followed by cyclization and hydrogenation steps to yield the final product .
化学反応の分析
Types of Reactions: 3-Benzylpiperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different piperidine derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalysts such as palladium and rhodium are used for hydrogenation reactions.
Substitution: Halogenated reagents and strong bases are typically used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted piperidines and N-oxides, depending on the specific reaction conditions and reagents used .
類似化合物との比較
1-Benzylpiperidine: Similar in structure but with the benzyl group attached to the first position.
4-Benzylpiperidine: The benzyl group is attached to the fourth position.
N-Benzylpiperidine: The benzyl group is attached to the nitrogen atom.
Uniqueness: 3-Benzylpiperidine is unique due to the specific positioning of the benzyl group, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in pharmacological properties and applications .
特性
IUPAC Name |
3-benzylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-2-5-11(6-3-1)9-12-7-4-8-13-10-12/h1-3,5-6,12-13H,4,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDMXVREWXKZLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10929233 | |
| Record name | 3-Benzylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10929233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13603-25-3 | |
| Record name | 3-Benzylpiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13603-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Benzylpiperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013603253 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Benzylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10929233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-benzylpiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.702 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
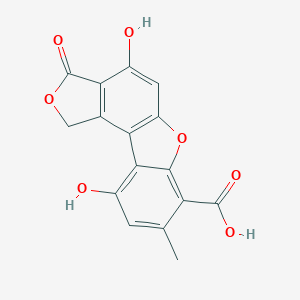

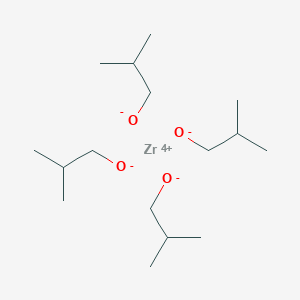
![Dibenzo[a,f]perylene](/img/structure/B85667.png)
